2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one 2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 671200-58-1
VCID: VC4317686
InChI: InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3
SMILES: CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C
Molecular Formula: C24H18Cl2N2O2S2
Molecular Weight: 501.44

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

CAS No.: 671200-58-1

Cat. No.: VC4317686

Molecular Formula: C24H18Cl2N2O2S2

Molecular Weight: 501.44

* For research use only. Not for human or veterinary use.

2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one - 671200-58-1

Specification

CAS No. 671200-58-1
Molecular Formula C24H18Cl2N2O2S2
Molecular Weight 501.44
IUPAC Name 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C24H18Cl2N2O2S2/c1-3-10-28-23(30)21-17(15-6-4-14(2)5-7-15)12-31-22(21)27-24(28)32-13-20(29)16-8-9-18(25)19(26)11-16/h3-9,11-12H,1,10,13H2,2H3
Standard InChI Key ZODFUYHYWBWLRT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C

Introduction

Structural Characteristics

The molecular formula of the compound is C₂₄H₁₈Cl₂N₂O₂S₂, with a molecular weight of 501.44 g/mol . Its IUPAC name reflects the intricate arrangement of substituents:

  • Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system combining a thiophene ring fused to a pyrimidinone moiety .

  • 3,4-Dichlorophenyl group: Attached via a sulfanyl-2-oxoethyl linker at position 2 of the pyrimidinone ring .

  • 4-Methylphenyl and propenyl groups: Positioned at C5 and N3, respectively, contributing to lipophilicity and steric bulk .

Key Structural Features:

PropertyValueSource
Molecular FormulaC₂₄H₁₈Cl₂N₂O₂S₂
Molecular Weight501.44 g/mol
SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C
InChIKeyZODFUYHYWBWLRT-UHFFFAOYSA-N

The X-ray crystallography data for analogous thieno[2,3-d]pyrimidin-4-one derivatives reveal planar configurations, with dihedral angles between substituents influencing binding interactions .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via multi-step protocols, as outlined below:

  • Formation of Thieno[2,3-d]pyrimidin-4-one Core:

    • Condensation of 2-amino-3-carboxyethylthiophene with formamide under reflux yields the bicyclic core .

    • Substitution at N3 is achieved using propenyl halides in the presence of potassium carbonate .

  • Introduction of Sulfanyl-2-oxoethyl Group:

    • Thiolation at C2 using 2-(3,4-dichlorophenyl)-2-oxoethyl mercaptan in dimethylformamide (DMF) .

  • Functionalization at C5:

    • Suzuki-Miyaura coupling with 4-methylphenylboronic acid under palladium catalysis .

Optimization Challenges

  • Regioselectivity: Competing reactions at N1 and N3 require careful control of reaction temperatures .

  • Purification: Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Biological Activity and Mechanisms

Antimicrobial Properties

  • Bacterial Inhibition:

    • MIC = 12.5 μg/mL against Staphylococcus aureus, comparable to chloramphenicol .

  • Antifungal Activity:

    • 60% growth inhibition of Candida albicans at 50 μg/mL .

Pharmacokinetic Profile

ParameterValueMethod
LogP7.1XLogP3
Plasma Protein Binding92%HPLC-MS
Metabolic Stabilityt₁/₂ = 4.2 h (human liver microsomes)

Research Advancements and Applications

Structure-Activity Relationships (SAR)

  • Dichlorophenyl Group: Essential for kinase inhibition (e.g., FGFR1 IC₅₀ = 0.12 μM) .

  • Propenyl Substituent: Enhances membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s) .

Patent Landscape

  • WO2019016828A1: Covers analogs with modified cyclohexyl groups for improved bioavailability .

  • US20210002345A1: Claims use in combination therapies with immune checkpoint inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator